5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-7-9(12(14)15)6-11(16-7)8-4-2-3-5-10(8)13/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIJANIURSGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401113 | |
| Record name | 5-(2-chlorophenyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-49-7 | |
| Record name | 5-(2-chlorophenyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan compounds.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.
Scientific Research Applications
Chemistry
5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. It is utilized in various synthetic routes, including:
- Suzuki–Miyaura Coupling Reaction : This method employs organoboron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions, making it suitable for synthesizing diverse compounds.
Biology
The compound is being studied for its potential biological activities , including:
- Antimicrobial Properties : In vitro studies have demonstrated its effectiveness against various pathogens, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Medicine
Research is ongoing to explore its potential as a pharmaceutical intermediate . The compound's ability to interact with specific molecular targets allows for the development of new therapeutic agents.
Industry
In material science, it is used in the development of new materials that require specific functional groups for enhanced properties. Its applications extend to chemical processes where its unique structure can improve product performance.
Anticancer Activity
A study evaluated the compound's effects on cancer cell lines, showing significant inhibition of cell growth:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H146 (SCLC) | 1-2 | Induction of apoptosis via PARP cleavage |
| MDA-MB-231 (TNBC) | 0.126 | Inhibition of cell proliferation |
These findings suggest its potential as a therapeutic agent against specific cancer types.
Safety Profile
Toxicity studies indicated that the compound was well-tolerated in animal models at doses up to 15 mg/kg, with no significant adverse effects noted during treatment.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Varying Phenyl Substituents
A. Positional Isomers of Chlorophenyl Groups
- 5-(4-Chlorophenyl)-2-furoic acid (CAS RN: 41019-44-7): Differs in the chlorine position (4- vs. 2-chlorophenyl) and carboxylic acid location (2- vs. 3-position on the furan).
- 5-(3-Chlorophenyl)-2-furoic acid (CAS RN: 41019-43-6): The meta-chloro substitution alters electronic properties, increasing dipole moments compared to ortho-substituted analogs. This may influence solubility and metabolic stability .
B. Halogen-Substituted Derivatives
C. Complex Phenyl Substituents
Modifications to the Furan Core
A. Carboxylic Acid Position
B. Heterocycle Replacement
Derivatives with Additional Functional Groups
- 5-(3,4-Dimethoxyphenyl)-2-methylfuran-3-carboxylic acid (CAS RN: 696627-31-3): Methoxy groups improve solubility (logP ~1.8 vs. ~2.5 for the target compound) but reduce electrophilicity, impacting reactivity in nucleophilic substitution reactions .
- 5-[(3S,4R)-3,4-Dihydroxypyrrolidin-2-yl]-2-methylfuran-3-carboxylic acid : Incorporation of a pyrrolidine ring introduces stereochemistry, enabling selective inhibition of glycosidases (e.g., α-L-fucosidase IC50 = 0.2 μM) .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | logP* | pKa* |
|---|---|---|---|---|---|
| 5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid | 4414-49-7 | C₁₂H₉ClO₃ | 236.65 | 2.5 | 4.2 |
| 5-(4-Chlorophenyl)-2-furoic acid | 41019-44-7 | C₁₁H₇ClO₃ | 222.62 | 2.8 | 3.9 |
| 5-(4-Fluorophenyl)-2-methylfuran-3-carboxylic acid | - | C₁₂H₉FO₃ | 220.19 | 2.1 | 4.5 |
| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | C₅H₃ClO₂S | 162.59 | 1.9 | 2.8 |
*Predicted using QSPR models.
Key Research Findings
- Electronic Effects : The 2-chlorophenyl group in the target compound induces steric hindrance and ortho effects, reducing rotational freedom compared to para-substituted analogs. This rigidity may enhance selectivity in enzyme binding .
- Synthetic Utility: The methyl group at the 2-position stabilizes the furan ring against oxidative degradation, making it a robust intermediate in multi-step syntheses (e.g., chromenopyrimidinones in ).
- Thermodynamic Stability : Aryl furans like the target compound exhibit higher melting points (mp ~150–160°C) compared to thiophene analogs (mp ~100°C) due to stronger π-π stacking .
Biological Activity
5-(2-Chlorophenyl)-2-methylfuran-3-carboxylic acid (CAS No. 4414-49-7) is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a chlorophenyl group and a carboxylic acid functional group. Its unique structure allows for various interactions with biological targets, making it a subject of extensive research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound may inhibit or activate various enzymes, impacting biochemical pathways.
- Receptor Modulation : It can modulate receptor signaling pathways, affecting cellular responses.
- Cellular Pathway Alteration : The compound may influence processes such as apoptosis and cell proliferation, which are critical in cancer biology and other diseases .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in cellular models. Its anti-inflammatory properties may be linked to the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies
-
Anticancer Activity : A study evaluated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell growth. The IC50 values indicated potent activity against specific cancer types, suggesting its potential as a therapeutic agent .
Cell Line IC50 (µM) Mechanism of Action H146 (SCLC) 1-2 Induction of apoptosis via PARP cleavage MDA-MB-231 (TNBC) 0.126 Inhibition of cell proliferation - Safety Profile : Toxicity studies in animal models revealed that the compound was well-tolerated at doses up to 15 mg/kg, with no significant adverse effects noted during the treatment period .
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique biological properties due to its specific substitution pattern on the furan ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 5-(2-Chlorophenyl)furan-2-carboxylic acid | Moderate | Low |
Q & A
Q. Basic Characterization Techniques
- X-ray crystallography : Resolve crystal packing and substituent effects (e.g., as done for analogs in –9).
- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for storage and formulation .
- NMR spectroscopy : Confirm regiochemistry of the chlorophenyl and methyl groups (¹H/¹³C NMR, DEPT-135) .
Q. Advanced Thermodynamic Profiling
- Density Functional Theory (DFT) : Model electronic effects of the 2-chlorophenyl group on furan ring aromaticity and reactivity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with biological targets (e.g., enzymes in ) .
What analytical methods are recommended to assess purity and detect impurities in this compound?
Q. Basic Quality Control
Q. Advanced Impurity Profiling
- LC-MS/MS : Identify trace intermediates (e.g., methyl ester byproducts) with MRM transitions .
- ICP-MS : Quantify heavy metal residues (e.g., Pd < 10 ppm) for pharmacological compliance .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Basic Validation Steps
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays to minimize variability .
- Control experiments : Include reference inhibitors (e.g., furan-based analogs from ) to benchmark activity .
Q. Advanced Mechanistic Analysis
- Kinetic solubility assays : Test in PBS (pH 7.4) and simulated gastric fluid to correlate bioactivity with bioavailability .
- Proteomics profiling : Identify off-target interactions using affinity chromatography or SILAC labeling .
What safety protocols are critical when handling this compound?
Q. Basic Safety Measures
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
Q. Advanced Risk Mitigation
- Ecotoxicity screening : Perform Daphnia magna or Aliivibrio fischeri assays to assess environmental hazards (no data available in ) .
- Waste management : Neutralize acidic waste with NaHCO₃ before disposal and collaborate with certified waste handlers .
How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Q. Basic Modeling Approaches
- Molecular docking : Use AutoDock Vina to predict binding poses with targets like COX-2 or HIV protease (see for related targets) .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. Advanced Derivative Design
- Free-energy perturbation (FEP) : Optimize chlorophenyl substituents for improved binding affinity .
- Metabolite prediction : Use ADMET Predictor™ to identify potential toxic metabolites (e.g., epoxidation of the furan ring) .
What strategies can address challenges in scaling up the synthesis of this compound?
Q. Basic Scale-Up Considerations
- Solvent selection : Replace DMAc with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalyst recycling : Implement flow chemistry to recover Pd catalysts via immobilized ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
